1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde
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Overview
Description
1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde is a complex organic compound with the molecular formula C20H17NO3. This compound is part of the pyridine family and is characterized by its unique structure, which includes a benzyl group, a benzyloxy group, and a dihydropyridine ring.
Preparation Methods
The synthesis of 1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde involves several steps. One common method includes the reaction of benzylamine with 2,6-diformyl-4-benzyloxyphenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
1-Benzyl-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde can be compared with other similar compounds such as:
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a benzyl group and an aldehyde functional group but differ in their ring structures and overall reactivity.
1-Benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone: This compound has a similar benzyl group but features an imidazole ring, making it distinct in terms of its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
1-benzyl-4-oxo-5-phenylmethoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-14-18-11-19(23)20(24-15-17-9-5-2-6-10-17)13-21(18)12-16-7-3-1-4-8-16/h1-11,13-14H,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMWLNPZJNPWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C=C2C=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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